

Introduction: A Versatile Building Block for Modern Drug Discovery

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Compound of Interest

Compound Name: **1-Boc-4-ethynyl-1H-pyrazole**

Cat. No.: **B2982353**

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1-Boc-4-ethynyl-1H-pyrazole is a strategically designed heterocyclic compound that has emerged as a cornerstone in medicinal chemistry and drug discovery. Its structure is a masterful convergence of three key chemical motifs: a stable pyrazole core, a versatile terminal alkyne (ethynyl group), and a labile tert-butyloxycarbonyl (Boc) protecting group. This unique combination makes it an exceptionally valuable building block for synthesizing complex molecular architectures.

The pyrazole nucleus is recognized as a "privileged scaffold" in pharmacology, forming the core of numerous FDA-approved drugs used to treat a wide array of diseases, from cancer to inflammatory conditions and infectious diseases.^{[1][2][3][4]} Its metabolic stability and ability to participate in hydrogen bonding interactions make it ideal for designing molecules that can effectively engage with biological targets.^{[3][4]} The terminal alkyne functionality unlocks access to one of the most powerful and reliable reactions in modern chemistry: the "click" reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).^[5] This allows for the efficient and specific covalent linking of the pyrazole scaffold to other molecules. Finally, the Boc group provides temporary protection to the pyrazole's N1-position, directing reactivity to other parts of the molecule and allowing for its selective removal under mild acidic conditions to reveal a secondary amine for further functionalization.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing in-depth information on the physicochemical properties, synthesis, and critical applications of **1-Boc-4-ethynyl-1H-pyrazole**.

Molecular Structure

The structure of **1-Boc-4-ethynyl-1H-pyrazole** is foundational to its chemical behavior and utility.

Caption: Molecular structure of **1-Boc-4-ethynyl-1H-pyrazole**.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis, purification, and formulation. The key properties of **1-Boc-4-ethynyl-1H-pyrazole** are summarized below.

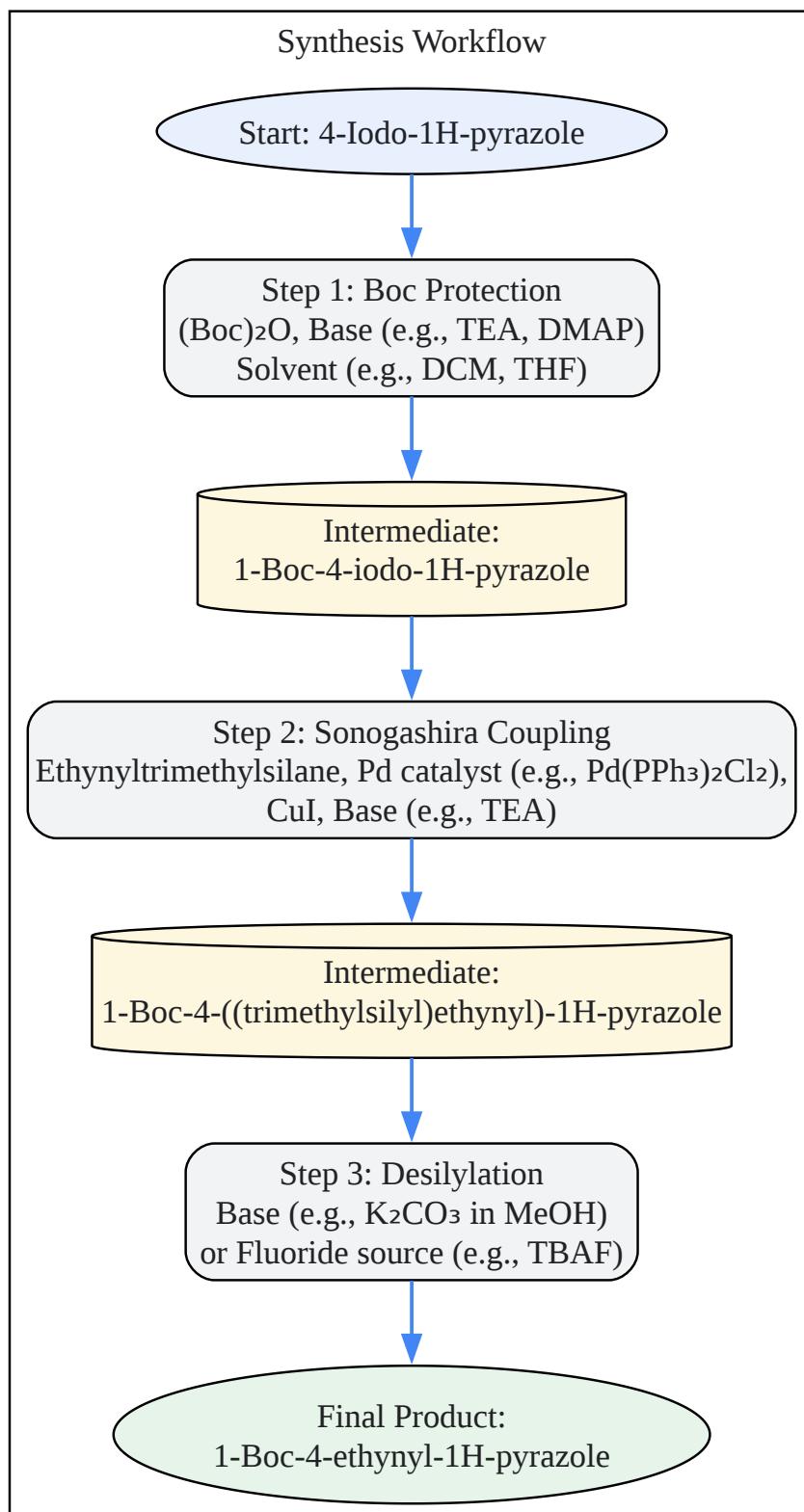
Property	Value	Source
CAS Number	1093193-29-3	[6]
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₂	[6]
Molecular Weight	192.22 g/mol	[6]
Appearance	White to off-white solid	Supplier Data
Melting Point	68-72 °C	Supplier Data
Solubility	Soluble in organic solvents (e.g., ethanol, methanol, acetone, DCM, THF). Limited solubility in water.	[7]
pKa	The N-H of an unsubstituted pyrazole is weakly acidic (pKa ~14), but this position is protected by the Boc group. The pyridine-like nitrogen (N2) is weakly basic.	[8]

Spectral Data Interpretation

- ^1H NMR: The proton NMR spectrum is characteristic. Key signals include a singlet for the alkyne proton ($\text{C}\equiv\text{C}-\text{H}$), distinct singlets for the two pyrazole ring protons ($\text{C}3-\text{H}$ and $\text{C}5-\text{H}$), and a large singlet integrating to 9 protons for the tert-butyl group of the Boc protector.
- ^{13}C NMR: The carbon spectrum will show signals for the two distinct alkyne carbons, the three pyrazole ring carbons, and the carbons associated with the Boc group (quaternary carbon, carbonyl carbon, and methyl carbons).
- IR Spectroscopy: The infrared spectrum will prominently feature a sharp, weak absorption band around 3300 cm^{-1} corresponding to the C-H stretch of the terminal alkyne and a medium intensity band around 2100 cm^{-1} for the $\text{C}\equiv\text{C}$ triple bond stretch. A strong band around $1730\text{-}1750\text{ cm}^{-1}$ is indicative of the $\text{C}=\text{O}$ stretch of the Boc-group carbamate.

Synthesis and Mechanistic Rationale

The synthesis of **1-Boc-4-ethynyl-1H-pyrazole** is typically achieved via a multi-step sequence starting from a commercially available 4-substituted pyrazole. A common and robust strategy involves the Sonogashira cross-coupling reaction.



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Caption: A typical synthetic workflow for **1-Boc-4-ethynyl-1H-pyrazole**.

Detailed Experimental Protocol: Synthesis

Step 1: Boc Protection of 4-Iodo-1H-pyrazole

- **Rationale:** The N-H proton of the pyrazole ring is acidic and can interfere with subsequent organometallic coupling reactions. Protection with the Boc group prevents this side-reactivity and improves solubility in organic solvents.
- **Procedure:**
 1. Dissolve 4-iodo-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
 2. Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
 3. Cool the mixture to 0 °C in an ice bath.
 4. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in the same solvent dropwise.
 5. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
 6. Quench the reaction with water and extract the product with DCM.
 7. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 8. Purify the crude product by column chromatography on silica gel to yield 1-Boc-4-iodo-1H-pyrazole.

Step 2: Sonogashira Coupling

- **Rationale:** The Sonogashira reaction is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.^[9] A palladium catalyst activates the C-I bond, and a copper(I) co-catalyst facilitates the coupling with the alkyne. Using a silyl-protected alkyne like ethynyltrimethylsilane (TMSA) prevents self-coupling of the alkyne.

- Procedure:

1. To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-Boc-4-iodo-1H-pyrazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
2. Add anhydrous THF and TEA as the solvent and base.
3. Add ethynyltrimethylsilane (1.5 eq) via syringe.
4. Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC.
5. After completion, cool the mixture, filter through a pad of Celite to remove metal residues, and concentrate the filtrate.
6. Purify the residue by column chromatography to obtain 1-Boc-4-((trimethylsilyl)ethynyl)-1H-pyrazole.

Step 3: Desilylation

- Rationale: The final step is the removal of the trimethylsilyl (TMS) protecting group from the alkyne to reveal the required terminal C-H bond for click chemistry. This is readily achieved under mild basic or fluoride-mediated conditions.

- Procedure:

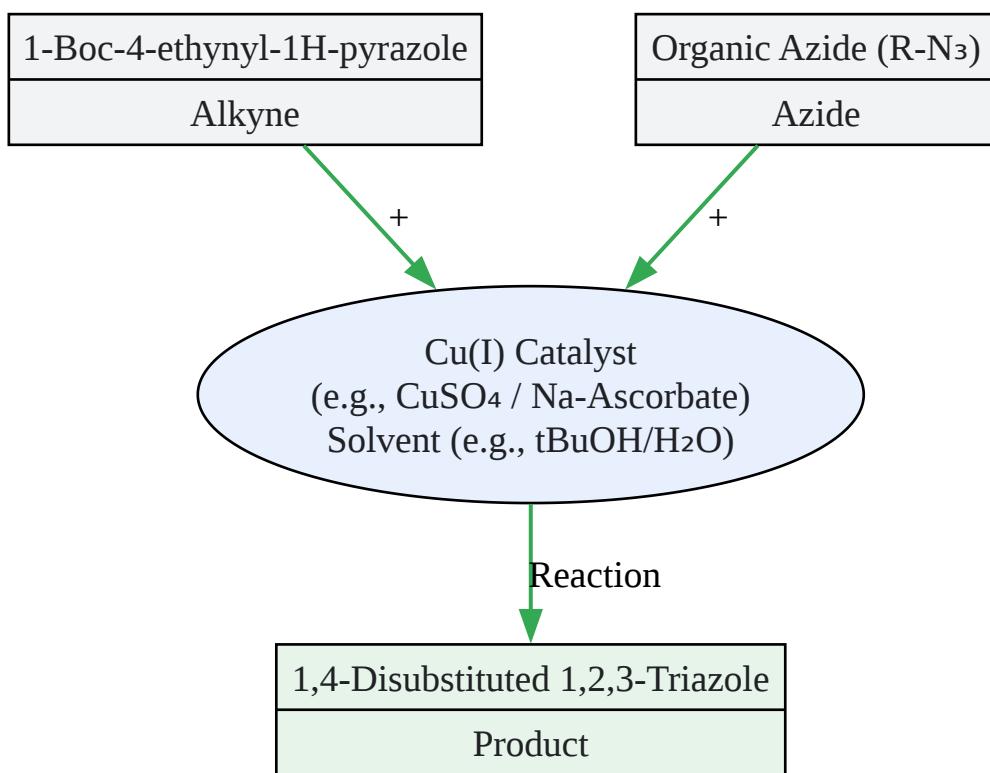
1. Dissolve the silylated intermediate (1.0 eq) in methanol.
2. Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 1-2 hours.
3. Monitor the reaction by TLC. Upon completion, neutralize the mixture with dilute HCl.
4. Remove the methanol under reduced pressure and extract the product into ethyl acetate.
5. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield the final product, **1-Boc-4-ethynyl-1H-pyrazole**, which can be further purified by chromatography if necessary.

Reactivity and Core Applications in Drug Discovery

The primary value of **1-Boc-4-ethynyl-1H-pyrazole** lies in its function as a bifunctional linker, leveraging the robust reactivity of its terminal alkyne.

Application Highlight: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, enabling the formation of a stable 1,2,3-triazole linkage between an alkyne and an azide with exceptional efficiency and selectivity.^{[10][11]} This reaction is bio-orthogonal, meaning it can proceed in complex biological media without cross-reacting with native functional groups, making it invaluable for chemical biology and drug conjugate synthesis.



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Caption: Schematic of the CuAAC "Click" Reaction.

Self-Validating Protocol: CuAAC Ligation

This protocol describes a self-validating system where reaction success is easily confirmed by the complete consumption of starting materials and the appearance of a single, clean product peak via TLC or LC-MS analysis.

- Causality and Reagent Choice:

- Copper(II) Sulfate & Sodium Ascorbate: This is the most common and reliable method for generating the active Copper(I) catalyst *in situ*. Sodium ascorbate is a mild reducing agent that converts Cu(II) to Cu(I) and maintains its reduced state, preventing oxidative side reactions.
- Solvent System: A mixture like t-butanol and water is often ideal. It solubilizes both the organic starting materials and the inorganic copper salts, creating a homogeneous reaction environment for efficient catalysis.

- Step-by-Step Methodology:

1. In a vial, dissolve the organic azide ($R-N_3$, 1.0 eq) and **1-Boc-4-ethynyl-1H-pyrazole** (1.05 eq) in a 1:1 mixture of t-butanol and water.
2. In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq, e.g., 1M).
3. In a third vial, prepare an aqueous solution of copper(II) sulfate pentahydrate ($CuSO_4 \cdot 5H_2O$, 0.1 eq, e.g., 0.5M).
4. To the vigorously stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed immediately by the copper(II) sulfate solution. A color change is often observed.
5. Stir the reaction at room temperature for 2-12 hours. The reaction is typically complete when TLC or LC-MS analysis shows the disappearance of the limiting starting material.
6. Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

7. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
8. The resulting 1,4-disubstituted triazole product can be purified by silica gel chromatography or recrystallization.

Conclusion

1-Boc-4-ethynyl-1H-pyrazole is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity make it a reliable and indispensable component in the drug discovery pipeline. By providing a robust platform to introduce the pharmacologically significant pyrazole scaffold into diverse molecular frameworks via click chemistry, it empowers scientists to rapidly generate and test new therapeutic candidates, accelerating the journey from concept to clinic.

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